1-Methyl-1H-imidazole-2-carboxylic acid
Overview
Description
1-Methyl-1H-imidazole-2-carboxylic acid is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 1 and 2 respectively . It is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-imidazole-2-carboxylic acid is based on the 1H-imidazole ring, with a methyl group attached at position 1 and a carboxylic acid group at position 2 . Further structural analysis could be performed using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
1-Methyl-1H-imidazole-2-carboxylic acid is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole . The exact chemical reactions involving this compound would depend on the specific synthetic pathway being used.
Scientific Research Applications
Hydrolysis and Crystallization : The hydrolysis of a derivative of 1-Methyl-1H-imidazole-2-carboxylic acid leads to a compound that crystallizes as a dihydrate, forming a flat molecular structure linked through hydrogen bonding into a three-dimensional network (Wu, Liu, & Ng, 2005).
Antihypertensive Agents : Derivatives of imidazole-2-carboxylic acids, such as 1-Methyl-1H-imidazole-2-carboxylic acid, have been used in the development of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects (Carini et al., 1991).
Angiotensin II Receptor Antagonists : Imidazole-5-carboxylic acids bearing various substituents have been prepared for their antagonistic activities to the angiotensin II receptor, with some derivatives showing potent inhibition (Yanagisawa et al., 1996).
β-Glucuronidase Inhibitory Activity : Derivatives of 1-Methyl-1H-imidazole-2-carboxylic acid have been synthesized and evaluated for their β-glucuronidase inhibitory activity, demonstrating significant inhibitory effects (Salar et al., 2017).
Thromboxane Synthetase Inhibitors : Imidazole-2- and -3-carboxylic acids have been synthesized as potent inhibitors of thromboxane A2 synthetase, important for their role in blood clotting and cardiovascular function (Cross et al., 1986).
Formation in Nonenzymatic Browning Reactions : Imidazole derivatives, including those similar to 1-Methyl-1H-imidazole-2-carboxylic acid, have been identified in nonenzymatic browning reactions, illustrating their potential formation in natural systems (Veĺišek et al., 1989).
Fuel Cell Electrolytes : 1-Methyl-1H-imidazole and derivatives are used in polybenzimidazole membranes equilibrated with phosphoric acid, serving as high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).
Synthesis of Bioactive Compounds : The synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid derivatives has been explored for the development of new bioactive compounds, such as antimicrobial agents and potential cancer therapeutics (Orhan et al., 2019).
Safety And Hazards
1-Methyl-1H-imidazole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment and used only in a well-ventilated area .
Future Directions
The future directions for research on 1-Methyl-1H-imidazole-2-carboxylic acid could include further exploration of its potential uses as a synthetic intermediate, particularly in the synthesis of polyamides containing imidazole . Additionally, further studies could be conducted to explore its potential role as a metabolite . As always, any new research should be conducted in accordance with relevant safety guidelines due to the compound’s hazardous nature .
properties
IUPAC Name |
1-methylimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-2-6-4(7)5(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDPWZQYAVZTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339660 | |
Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-2-carboxylic acid | |
CAS RN |
20485-43-2 | |
Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20485-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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